
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthraquinone derivatives. One common method includes:
Bromination: Introduction of the bromine atom at the 2-position of the anthraquinone core using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Benzyloxylation: The hydroxyl group at the 8-position is protected by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.
Methylation: Introduction of the methyl group at the 3-position using methyl iodide and a base.
Hydroxylation: Introduction of the hydroxyl group at the 1-position using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets. The benzyloxy and bromine groups can facilitate binding to enzymes or receptors, while the hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Benzyloxyquinoline: Similar in structure but lacks the anthraquinone core.
2-Bromo-1-hydroxyanthraquinone: Similar but lacks the benzyloxy and methyl groups.
3-Methylanthraquinone: Similar but lacks the benzyloxy and bromine groups.
Uniqueness
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione is unique due to the combination of functional groups attached to the anthraquinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
919110-85-3 |
|---|---|
Molecular Formula |
C22H15BrO4 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-bromo-1-hydroxy-3-methyl-8-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15BrO4/c1-12-10-15-18(22(26)19(12)23)21(25)17-14(20(15)24)8-5-9-16(17)27-11-13-6-3-2-4-7-13/h2-10,26H,11H2,1H3 |
InChI Key |
PVNJNKNTZYRNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


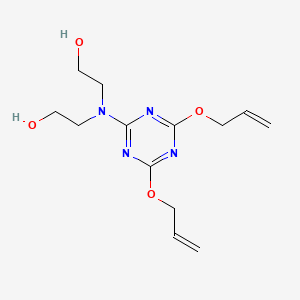
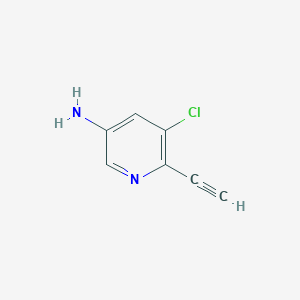
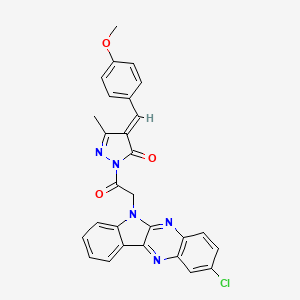

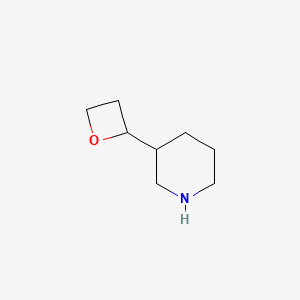
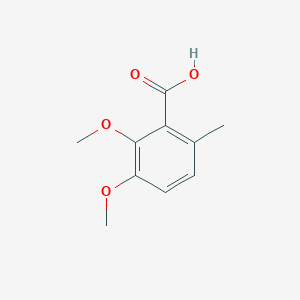


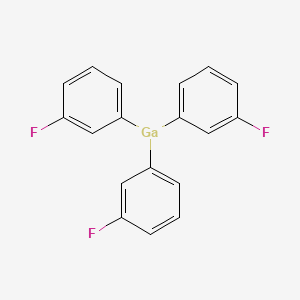
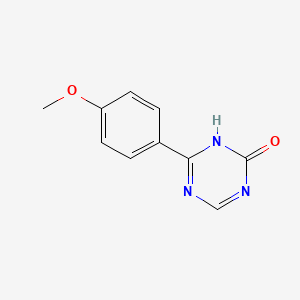
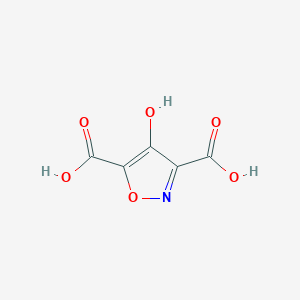
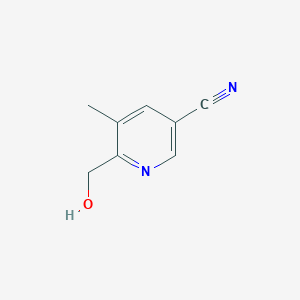
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)

